molecular formula C16H16N4O B4496280 N2-(2-Methoxyphenyl)-N4-methylquinazoline-2,4-diamine

N2-(2-Methoxyphenyl)-N4-methylquinazoline-2,4-diamine

Cat. No.: B4496280
M. Wt: 280.32 g/mol
InChI Key: JWQCBOIRQNXPHI-UHFFFAOYSA-N
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Description

N2-(2-Methoxyphenyl)-N4-methylquinazoline-2,4-diamine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with a 2-methoxyphenyl group and a methyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Methoxyphenyl)-N4-methylquinazoline-2,4-diamine typically involves the reaction of 2-methoxyaniline with a suitable quinazoline precursor. One common method is the condensation of 2-methoxyaniline with 2-cyano-N-methylbenzamide under acidic conditions, followed by cyclization to form the quinazoline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N2-(2-Methoxyphenyl)-N4-methylquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N2-(2-Methoxyphenyl)-N4-methylquinazoline-2,4-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N2-(2-Methoxyphenyl)-N4-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A hallucinogenic compound with a similar methoxyphenyl group.

    3-(2-Methoxyphenyl)-2-methylquinazolin-4(3H)-one: An analog of methaqualone with similar structural features.

Uniqueness

N2-(2-Methoxyphenyl)-N4-methylquinazoline-2,4-diamine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its methoxyphenyl and methyl groups contribute to its specific reactivity and potential therapeutic applications, distinguishing it from other quinazoline derivatives.

Properties

IUPAC Name

2-N-(2-methoxyphenyl)-4-N-methylquinazoline-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-17-15-11-7-3-4-8-12(11)18-16(20-15)19-13-9-5-6-10-14(13)21-2/h3-10H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQCBOIRQNXPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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